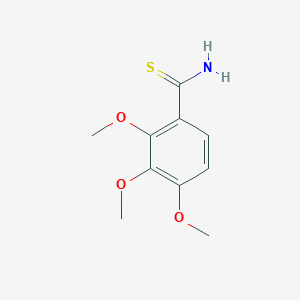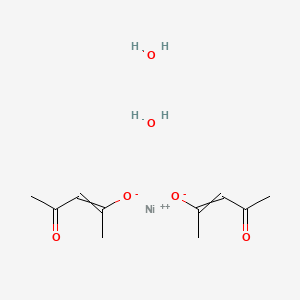
nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate is a coordination compound that features nickel in its +2 oxidation state. This compound is known for its unique chemical structure, which includes two 4-oxopent-2-en-2-olate ligands and two water molecules. It is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate typically involves the reaction of nickel(II) salts with 4-oxopent-2-en-2-olate ligands in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ni(II) salt+24-oxopent-2-en-2-olate+2H2O→Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: The ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) or nickel(I) species.
Applications De Recherche Scientifique
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying nickel-based drugs.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for nickel-based catalysts.
Mécanisme D'action
The mechanism by which nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate exerts its effects involves coordination chemistry principles. The nickel ion interacts with the ligands through coordination bonds, influencing the electronic and geometric structure of the compound. This interaction can affect the reactivity and stability of the compound, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but contains cobalt instead of nickel.
Copper(II) acetylacetonate: Contains copper and exhibits different reactivity and properties.
Iron(III) acetylacetonate: Contains iron and is used in different catalytic and industrial applications.
Uniqueness
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-olate dihydrate is unique due to its specific coordination environment and the presence of nickel. This gives it distinct chemical and physical properties compared to similar compounds containing other metal ions. Its stability, reactivity, and versatility make it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H18NiO6 |
|---|---|
Poids moléculaire |
292.94 g/mol |
Nom IUPAC |
nickel(2+);4-oxopent-2-en-2-olate;dihydrate |
InChI |
InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2 |
Clé InChI |
ATVXXIIYMWZAGX-UHFFFAOYSA-L |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


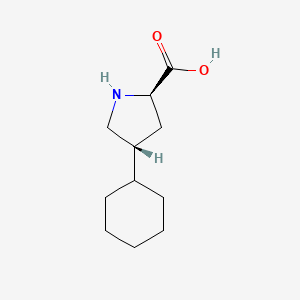
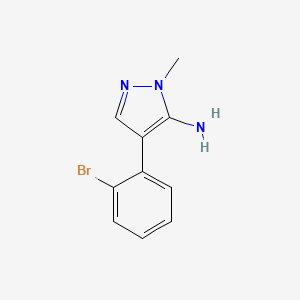
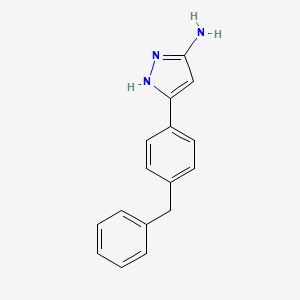
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443735.png)
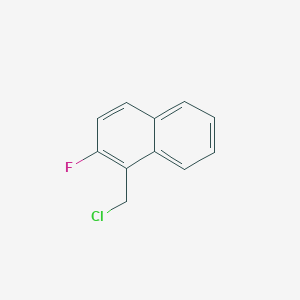
![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B12443742.png)


![5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B12443767.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12443772.png)
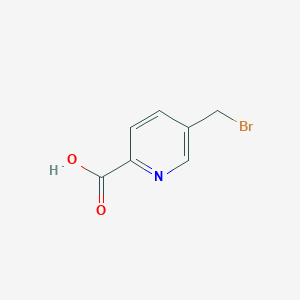
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B12443781.png)
![2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate](/img/structure/B12443798.png)
